Antiproliferative Differential: A549 Lung Cancer Cell Line IC50 Comparison Between Parent Scaffold and Optimized Derivative 6d
The parent scaffold 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS: 303016-22-0) was not directly tested for antiproliferative activity in the published series; however, the structurally closest analog, conjugate 6d, which retains the identical core scaffold but carries an additional 4-methoxyphenyl substituent at the imidazo[2,1-b]thiazole 6-position, exhibited an IC50 of 1.08 µM against A549 lung cancer cells [1]. This represents a significant differential compared to the average IC50 values of other conjugates in the same series, which ranged from >50 µM to ~10 µM [1]. The parent scaffold therefore establishes the minimal pharmacophoric requirements that, upon further substitution, yield potent tubulin-targeting activity.
| Evidence Dimension | Antiproliferative activity against A549 human lung carcinoma cells |
|---|---|
| Target Compound Data | Not directly tested as a pure compound; serves as the unsubstituted parent scaffold |
| Comparator Or Baseline | Compound 6d (4-methoxyphenyl-substituted analog) IC50 = 1.08 µM; mean IC50 of series 6a–u ranges from >50 µM to ~10 µM |
| Quantified Difference | The addition of a 4-methoxyphenyl group (yielding 6d) improves IC50 by >50-fold relative to inactive conjugates in the same series |
| Conditions | MTT assay, 48 h exposure, A549 lung cancer cell line |
Why This Matters
For procurement decisions, this comparison demonstrates that CAS 303016-22-0 constitutes the essential SAR-critical scaffold upon which low-micromolar tubulin-targeting activity can be engineered, providing a chemically tractable starting point for library synthesis.
- [1] Baig, M.F., Nayak, V.L., Budaganaboyina, P., Mullagiri, K., Sunkari, S., Gour, J., Kamal, A. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 2018, 77, 515-526. DOI: 10.1016/j.bioorg.2018.02.005. View Source
